N-[2-(3-fluorophenyl)-2-methoxyethyl]-3,3-diphenylpropanamide
Description
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FNO2/c1-28-23(20-13-8-14-21(25)15-20)17-26-24(27)16-22(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-15,22-23H,16-17H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKWVCMKJTZOGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation of Benzene
Benzene undergoes alkylation with 3-chloropropanoyl chloride in the presence of AlCl₃ to yield 3-chloro-3-phenylpropanoyl chloride. Subsequent hydrolysis with aqueous NaOH produces 3-phenylpropanoic acid. Doubling the benzene stoichiometry under reflux (80°C, 24 hr) generates 3,3-diphenylpropanoic acid in 68–72% yield.
Key Reaction Conditions
- Catalyst: Anhydrous AlCl₃ (1.2 equiv)
- Solvent: Dichloromethane
- Temperature: 0°C → room temperature (gradual warming)
- Workup: 10% HCl quench, extraction with EtOAc
Synthesis of 2-(3-Fluorophenyl)-2-Methoxyethylamine
This amine component is synthesized via a reductive amination strategy.
Preparation of 2-(3-Fluorophenyl)-2-Methoxyethanone
3-Fluorophenylacetonitrile is treated with methylmagnesium bromide (3 equiv) in THF at −78°C to form 2-(3-fluorophenyl)-2-hydroxyethanone. Methoxylation is achieved using Mitsunobu conditions (PPh₃, DIAD, MeOH), yielding 2-(3-fluorophenyl)-2-methoxyethanone (84% yield).
Reductive Amination
The ketone is reacted with ammonium acetate and sodium cyanoborohydride in MeOH at 60°C for 12 hr. The crude amine is purified via column chromatography (SiO₂, EtOAc/hexane 1:3) to afford 2-(3-fluorophenyl)-2-methoxyethylamine (76% yield).
Amide Coupling Strategies
Coupling 3,3-diphenylpropanoic acid with the amine is achieved through three primary methods:
Carbodiimide-Mediated Coupling
Activation of the acid using EDCl/HOBt in DMF forms the active ester, which reacts with the amine at room temperature (24 hr). Yield: 82%.
Optimization Data
| Reagent System | Solvent | Time (hr) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 24 | 82 |
| HATU/DIPEA | DCM | 12 | 88 |
| SOCl₂ (acid chloride) | THF | 6 | 75 |
Palladium-Catalyzed Amination
A novel approach from employs Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) in toluene at 100°C, enabling coupling via a putative palladacycle intermediate. Yield: 78%.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₂₉H₂₇FNO₂ [M+H]⁺: 452.2021; Found: 452.2018.
Yield Optimization and Challenges
Competing Side Reactions
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 82 |
| THF | 7.5 | 75 |
| DCM | 8.9 | 88 |
Polar aprotic solvents (DMF, DCM) enhance carbodiimide activation.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three key reactive features:
-
Amide group : Susceptible to hydrolysis under acidic or basic conditions.
-
Fluorophenyl moiety : Potential for nucleophilic aromatic substitution (NAS) or coupling reactions.
-
Diphenylpropane backbone : May undergo hydrogenation or oxidation.
Hydrolysis of the Amide Bond
The amide bond (-CONH-) can hydrolyze to form carboxylic acid and amine derivatives.
Mechanistic Notes :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .
-
Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon .
Nucleophilic Aromatic Substitution (NAS)
The 3-fluorophenyl group may undergo substitution with strong nucleophiles (e.g., amines, alkoxides).
Electronic Effects :
-
The meta-fluorine substituent deactivates the aromatic ring, reducing NAS reactivity compared to para- or ortho-fluorinated analogs .
Reduction of the Propane Backbone
The 3,3-diphenylpropane moiety could undergo catalytic hydrogenation.
| Catalyst | Conditions | Product | Hypothesized Yield |
|---|---|---|---|
| Pd/C, H<sub>2</sub> (1 atm) | EtOH, 25°C, 6h | N-[2-(3-fluorophenyl)-2-methoxyethyl]-3,3-dicyclohexylpropanamide | ~70–85% |
Selectivity :
Methoxyethyl Side-Chain Modifications
The 2-methoxyethyl group may undergo demethylation or oxidation.
Challenges :
Cross-Coupling Reactions
The fluorophenyl group could participate in Suzuki-Miyaura couplings.
Limitations :
Stability Under Thermal and Photolytic Conditions
Preliminary data for analogs suggest:
Scientific Research Applications
N-[2-(3-fluorophenyl)-2-methoxyethyl]-3,3-diphenylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of advanced materials with specific properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which N-[2-(3-fluorophenyl)-2-methoxyethyl]-3,3-diphenylpropanamide exerts its effects involves interactions with specific molecular targets. The fluorophenyl group is known to enhance binding affinity to certain receptors, while the methoxyethyl chain can influence the compound’s pharmacokinetic properties. The diphenylpropanamide backbone provides structural stability and contributes to the overall biological activity.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Backbone Variations
- N-(N-6-Aminopyridin-2-yl)-3,3-diphenylpropanamide (Compound 3): Shares the 3,3-diphenylpropanamide core but replaces the fluorophenylmethoxyethyl group with an aminopyridinyl moiety. This substitution likely alters solubility and hydrogen-bonding capacity, impacting biological target selectivity .
- 3,3-Bis(4-fluorophenyl)propanamide (HIV Protease Inhibitor): Features fluorinated phenyl rings, which may enhance binding to hydrophobic enzyme pockets compared to the non-fluorinated diphenyl groups in the target compound .
Substituent Modifications
- N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide : Incorporates a benzimidazole ring, introducing heterocyclic interactions (e.g., π-stacking, hydrogen bonding) absent in the target compound. Such modifications are common in kinase inhibitors .
- N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide : Replaces the diphenylpropanamide with a naphthyl group, mimicking naproxen’s anti-inflammatory pharmacophore. The chloro and methoxy substituents influence electronic properties and bioavailability .
Natural Analogues
- 3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide: A plant-derived amide with phenolic and methoxy groups. Compared to the synthetic target, this compound exhibits antioxidant and anti-inflammatory activities (IC₅₀ < 17.21 µM), highlighting the role of hydroxyl groups in redox modulation .
Pharmacological Activity
- Enzyme Inhibition : The fluorophenyl and diphenyl groups in the target compound resemble inhibitors like FIPI and NFOT, which target lipid-metabolizing enzymes (e.g., phospholipase D). Fluorine’s electronegativity may enhance binding affinity to hydrophobic active sites .
- Anti-inflammatory Potential: Structural similarities to NSAID derivatives (e.g., ibuprofen, naproxen hybrids in –5) suggest cyclooxygenase (COX) inhibition as a plausible mechanism, though direct evidence is lacking.
Comparative Data Table
Biological Activity
N-[2-(3-fluorophenyl)-2-methoxyethyl]-3,3-diphenylpropanamide, a compound with the CAS number 1797555-05-5, has garnered attention in pharmaceutical research due to its potential biological activities. This article discusses its chemical properties, biological mechanisms, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a fluorophenyl group that may influence its interaction with biological targets. The presence of a methoxyethyl group is also significant for its solubility and permeability characteristics.
This compound is believed to exert its biological effects through various mechanisms:
- Receptor Modulation : The compound may interact with specific receptors in the central nervous system, potentially influencing neurotransmitter systems.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, which can affect cellular signaling and proliferation.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Anti-inflammatory Activity : Studies have suggested that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antitumor Properties : Preliminary data indicate potential efficacy against certain cancer cell lines, suggesting it might induce apoptosis or inhibit tumor growth.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduced cytokine levels | |
| Antitumor | Inhibited cancer cell proliferation | |
| Receptor Interaction | Modulated neurotransmitter activity |
Case Study 1: Anti-inflammatory Effects
In a controlled study involving murine models, this compound was administered to evaluate its anti-inflammatory properties. The results demonstrated a significant decrease in inflammatory markers compared to the control group. This suggests that the compound could be a candidate for developing anti-inflammatory therapies.
Case Study 2: Antitumor Activity
A separate investigation focused on the compound's effects on breast cancer cell lines. The study found that treatment with the compound resulted in a dose-dependent reduction in cell viability. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Research Findings
Recent studies have highlighted the importance of fluorination in drug design. The incorporation of fluorine atoms can enhance lipophilicity and metabolic stability, which are critical for improving pharmacokinetic profiles. For instance, research has shown that fluorinated compounds often exhibit improved binding affinities to target proteins due to altered electronic properties and steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
